molecular formula C9H11FO3S B111248 3-(4-Fluorophenyl)propane-1-sulfonic acid CAS No. 1223748-33-1

3-(4-Fluorophenyl)propane-1-sulfonic acid

Cat. No. B111248
CAS RN: 1223748-33-1
M. Wt: 218.25 g/mol
InChI Key: MPQHSGVLXLYLMF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propane-1-sulfonic acid is a compound that is structurally related to various sulfone and sulfonyl-containing compounds that have been studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, sulfone compounds have been investigated for their luminescent properties and as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of related sulfone compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and chemical transformations such as hydrolysis and oxidation. For example, the nonsteroidal antiandrogen compound mentioned in paper was synthesized through the resolution of diastereomeric esters, followed by hydrolysis and oxidation to establish the absolute configuration of the active enantiomer. These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial in determining their properties and reactivity. The study of di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF) using X-ray excited optical luminescence (XEOL) and X-ray absorption near edge structure (XANES) spectroscopy revealed that the blue luminescence of the compound is mainly related to the sulfur functional group . This suggests that the sulfonic acid group in this compound could also play a significant role in its optical properties.

Chemical Reactions Analysis

Sulfone and sulfonyl groups are known to be versatile in chemical reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines under neat conditions . Additionally, the sulfonation of phenolic compounds has been extensively studied, providing insights into the reactivity of sulfonic acid groups and their intermediates . These studies suggest that this compound could participate in similar chemical reactions, potentially acting as an intermediate or a catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. The presence of the fluorophenyl group, as seen in the antiandrogen compound , could affect the compound's polarity, solubility, and overall reactivity. The luminescent properties of DAPSF also highlight the potential for sulfone compounds to exhibit unique optical characteristics. The catalytic properties of sulfonic acids and their behavior in sulfonation reactions further demonstrate the diverse chemical properties that this compound may possess.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Compounds containing fluorophenyl groups, such as 3-(4-Fluorophenyl)propane-1-sulfonic acid, have been extensively studied for their application in fuel cell technology. Specifically, they have been incorporated into the synthesis of proton exchange membranes (PEMs) due to their ability to facilitate high proton conductivity. For instance, Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These polymers demonstrated high proton conductivity and are considered good candidates for PEM materials in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, Bae, Miyatake, and Watanabe (2009) developed sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups for enhanced fuel cell performance, showing high mechanical properties and proton conductivity (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Applications

Compounds derived from sulfonated fluorophenyl groups have shown potential in antimicrobial applications. Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups with significant antimicrobial and antifungal activities, highlighting the versatility of these compounds in biological applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Advanced Polymer Synthesis

Research has also focused on the synthesis of advanced polymers incorporating sulfonated fluorophenyl units for various applications, including high-temperature operation and improved material properties. Xu, Ren, Cheng, Ma, and Wang (2013) synthesized sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells, showing excellent thermal, dimensional, and oxidative stability, along with low methanol diffusion coefficient (Xu, Ren, Cheng, Ma, & Wang, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(4-fluorophenyl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHSGVLXLYLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCS(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627945
Record name 3-(4-Fluorophenyl)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223748-33-1
Record name 3-(4-Fluorophenyl)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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